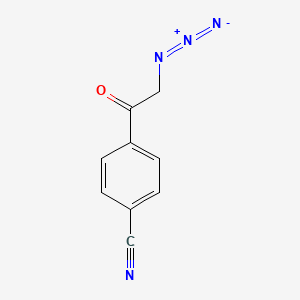

4-(2-Azidoacetyl)benzonitrile

Description

Contextualization of Azidoacetyl and Benzonitrile (B105546) Moieties in Organic Synthesis

The utility of 4-(2-Azidoacetyl)benzonitrile in organic synthesis is best understood by first examining its two key functional components: the azidoacetyl group and the benzonitrile group.

The azidoacetyl group is a highly versatile functional group in organic chemistry. researchgate.net The azide (B81097) (-N₃) functionality is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. acs.org Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable triazole rings. acs.org This reactivity allows for the straightforward linkage of molecules, a process crucial in drug discovery, bioconjugation, and materials science. smolecule.comrsc.org The azido (B1232118) group can also be reduced to a primary amine, providing a pathway for further functionalization. researchgate.net The acetyl spacer in the azidoacetyl group can influence the kinetics of these reactions.

Significance of Multifunctional Building Blocks in Advanced Chemical Disciplines

Multifunctional building blocks are chemical compounds that possess two or more reactive sites, allowing for the sequential or simultaneous formation of multiple chemical bonds. nih.govbiosolveit.de These are of immense importance in advanced chemical disciplines like medicinal chemistry and materials science for several reasons. taylorfrancis.comenamine.net They enable the rapid assembly of complex molecular architectures from simple, readily available starting materials. biosolveit.de This modular approach is central to combinatorial chemistry and the generation of large libraries of compounds for high-throughput screening in drug discovery. nih.gov

The ability to introduce different functionalities in a controlled manner allows for the fine-tuning of a molecule's properties, such as its biological activity, solubility, and material characteristics. taylorfrancis.comontosight.ai In drug discovery, for example, multifunctional building blocks are crucial for lead optimization, where a core scaffold is systematically modified to improve its therapeutic profile. taylorfrancis.com Similarly, in materials science, they are used to create polymers and other materials with tailored properties. smolecule.com this compound, with its distinct and reactive azidoacetyl and benzonitrile groups, is a prime example of such a valuable multifunctional building block. ontosight.ai

Evolution of Research Applications for this compound

The unique structural features of this compound have led to its application in a variety of research areas, most notably in chemical biology and medicinal chemistry.

A significant application lies in the field of photoaffinity labeling (PAL) . enamine.net In PAL, a photoreactive group is attached to a ligand to identify its biological target. mdpi.com Upon photoactivation, typically with UV light, the photoreactive group forms a highly reactive intermediate that covalently binds to the target protein. enamine.netnih.gov The azide group in aryl azides, a class of compounds to which this compound is related, can be photolyzed to form a reactive nitrene species. mdpi.comnih.gov This allows researchers to "fish" for the binding partners of a particular molecule within a complex biological sample. The benzonitrile group, in this context, can be part of the core pharmacophore that directs the molecule to its target.

Another major application is in click chemistry . As mentioned earlier, the azido group is a key player in these highly efficient ligation reactions. acs.orgacs.org Researchers can use this compound to introduce an azide handle onto a molecule of interest. This azide-functionalized molecule can then be "clicked" onto another molecule containing an alkyne group, enabling the creation of complex bioconjugates, such as antibody-drug conjugates, or the labeling of biomolecules for imaging and tracking studies. smolecule.comrsc.org The benzonitrile portion of the molecule can serve as a stable scaffold or possess intrinsic biological activity.

The synthesis of this compound itself typically involves the azidation of a precursor like 4-(2-bromoacetyl)benzonitrile (B32679) or 4-(2-chloroacetyl)benzonitrile. A key intermediate in its synthesis is often 4-(2-oxoacetyl)benzonitrile (B3114392), which can be prepared by the oxidation of p-cyanoacetophenone.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-azidoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYPCFYAPBARSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Azidoacetyl Benzonitrile

Established Synthetic Routes for 4-(2-Azidoacetyl)benzonitrile

The preparation of this compound typically proceeds through the formation of a crucial intermediate, 4-(2-oxoacetyl)benzonitrile (B3114392), followed by the introduction of the azide (B81097) group.

Oxidative Strategies via 4-(2-Oxoacetyl)benzonitrile Intermediates

A key and reliable method for synthesizing the precursor 4-(2-oxoacetyl)benzonitrile involves the oxidation of para-cyanoacetophenone. chemicalbook.com This transformation is commonly accomplished using selenium(IV) oxide as the oxidizing agent in a solvent system of 1,4-dioxane (B91453) and water. chemicalbook.com The reaction is typically conducted at an elevated temperature of 90°C for approximately 12 hours. chemicalbook.com This method has been reported to yield the intermediate as a solid with high purity and in approximately 85% yield. chemicalbook.com

Table 1: Synthesis of 4-(2-Oxoacetyl)benzonitrile via Oxidation

| Parameter | Details |

| Starting Material | para-Cyanoacetophenone |

| Oxidizing Agent | Selenium(IV) oxide |

| Solvent | 1,4-Dioxane and water |

| Reaction Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | ~85% |

Nucleophilic Azidation of Halogenated Precursors to Azidoacetylbenzonitrile

Once 4-(2-oxoacetyl)benzonitrile is obtained, the subsequent step involves the introduction of the azido (B1232118) group to form this compound. While direct literature on this specific conversion is not extensively detailed, a common and effective strategy is the nucleophilic substitution of a halogenated precursor. This involves first converting the acetyl group of a related precursor, such as 4-(2-haloacetyl)benzonitrile, into the azidoacetyl group.

This transformation is typically achieved by reacting the halogenated precursor with an azide salt, most commonly sodium azide (NaN₃). mdpi.comdoaj.org The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide (e.g., bromide or chloride) in an SN2 reaction to yield the desired azido compound. masterorganicchemistry.com This method is a widely used and reliable approach for introducing the azide functionality into organic molecules. mdpi.com For instance, a brown solid of this compound was obtained with an 83% yield, and its structure was confirmed by various spectroscopic methods. beilstein-journals.org

Analogous Azide Chemistry Approaches in Related Compounds

The principles of nucleophilic azidation are broadly applicable in organic synthesis. For example, the synthesis of 2-[4-(azidomethyl)phenyl]benzonitrile is achieved through the reaction of 4′-(bromomethyl)biphenyl-2-carbonitrile with sodium azide. doaj.org Similarly, the azide group can be introduced into various organic scaffolds through the reaction of a suitable halide or sulfonate with an azide salt. masterorganicchemistry.com This underscores the general utility of this synthetic strategy.

Advanced Considerations in Reaction Efficiency and Optimization for Azidoacetylbenzonitrile Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and purity. For the nucleophilic azidation step, the choice of solvent can be critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often favored to enhance reaction rates and yields. However, for laboratory-scale syntheses, aqueous methanol (B129727) has also been shown to be a viable solvent, providing good yields.

Monitoring the progress of the reaction is essential for determining the optimal reaction time and preventing the formation of byproducts. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed for this purpose. Following the completion of the reaction, purification of the crude product is typically necessary. Column chromatography using a gradient of ethyl acetate (B1210297) and hexane (B92381) is a standard method for isolating pure this compound.

Derivatization Strategies of the Benzonitrile (B105546) Moiety

The benzonitrile group in this compound offers opportunities for further chemical modification, although specific examples for this exact compound are not extensively documented. However, general reactions of the benzonitrile moiety can be considered.

One potential derivatization is the conversion of the nitrile group into a tetrazole ring. This can be achieved through a [3+2] cycloaddition reaction with sodium azide, often catalyzed by various reagents. researchgate.net The resulting tetrazole moiety is a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net

Another possibility involves reactions that functionalize the aromatic ring itself. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce other functional groups onto the benzene (B151609) ring, although the presence of the deactivating cyano group would influence the position of substitution. Additionally, nucleophilic aromatic substitution might be feasible under certain conditions, particularly if there are other activating groups present on the ring. The development of synthetic routes to various substituted benzonitriles, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, highlights the versatility of the benzonitrile scaffold in building more complex molecules. d-nb.info

Reaction Mechanisms and Reactivity Profile of 4 2 Azidoacetyl Benzonitrile

Azide (B81097) Group Reactivity: Cycloaddition Reactions in Research Contexts

The azide moiety (–N₃) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no offensive byproducts. Azides are particularly prized for their ability to undergo highly specific cycloaddition reactions.

The azide group of 4-(2-Azidoacetyl)benzonitrile is an excellent participant in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful bioorthogonal ligation technique that enables the covalent labeling of biomolecules in living systems without interfering with native biological processes. This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145).

The primary driving force for this reaction is the release of ring strain from the cyclooctyne partner, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. The reaction is highly selective, as neither the azide nor the strained alkyne functional groups react with naturally occurring cellular components. This specificity makes compounds like this compound valuable as chemical reporters for labeling and visualizing biomolecules.

Table 1: Key Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Feature | Description |

| Reaction Type | [3+2] Dipolar Cycloaddition |

| Reactants | Azide and a strained cyclic alkyne (e.g., cyclooctyne) |

| Catalyst | Not required (copper-free) |

| Driving Force | Release of ring strain from the alkyne |

| Key Advantage | Bioorthogonal: compatible with living systems |

| Product | Stable triazole linkage |

The acetyl spacer separating the azide group from the benzonitrile (B105546) ring in this compound plays a crucial role in its reactivity. This spacer provides several advantages:

Steric Accessibility: The spacer extends the azide functionality away from the bulk of the aromatic ring, reducing steric hindrance. This increased accessibility can facilitate the approach of a sterically demanding cyclooctyne, potentially leading to faster reaction kinetics compared to azides directly attached to an aromatic ring.

Electronic Insulation: The methylene (B1212753) group (–CH₂–) of the acetyl spacer electronically insulates the azide from the electron-withdrawing effects of the benzonitrile moiety. Electron-withdrawing groups on an aryl azide can influence the rate of SPAAC reactions. The spacer mitigates this electronic communication, ensuring the azide's reactivity is more predictable and less influenced by the aromatic substituent.

Flexibility and Linkage: The spacer provides conformational flexibility, which can be advantageous in bioconjugation applications. It allows the attached biomolecule to be positioned at a distance from the labeling agent, minimizing potential interference with the biomolecule's structure or function.

Nitrile Group Reactivity in Complex Chemical Transformations

The nitrile group (–C≡N) on the benzene (B151609) ring imparts distinct chemical properties to the molecule, primarily related to its electrophilicity and its susceptibility to nucleophilic attack and reduction.

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property makes the carbon atom of the nitrile group itself electrophilic and also deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for Nucleophilic Aromatic Substitution (SNAr).

For an SNAr reaction to occur, a good leaving group (like a halide) would typically need to be present on the ring, usually at a position ortho or para to the strong electron-withdrawing group. The nitrile group in this compound would strongly activate the ipso-carbon (the carbon bearing the leaving group) and stabilize the negatively charged intermediate (Meisenheimer complex) through resonance if a suitable leaving group were present at the ortho or para position.

The nitrile group can undergo several useful transformations, providing pathways to other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. This reaction proceeds through an amide intermediate (4-(2-azidoacetyl)benzamide) and, upon completion, yields a carboxylic acid (4-(2-azidoacetyl)benzoic acid). This transformation is a common synthetic route for the preparation of aromatic carboxylic acids.

Reduction: The nitrile group is readily reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (yielding 4-(2-azidoacetyl)benzylamine). This reaction provides a route to introduce an aminomethyl group, a valuable functional handle for further synthetic modifications.

Table 2: Common Transformations of the Nitrile Group

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base Hydrolysis | OH⁻, H₂O, heat | Amide | Carboxylate Salt |

| Reduction | 1. LiAlH₄, ether 2. H₂O | Imine anion | Primary Amine |

Interplay of Azide and Nitrile Functionalities on Overall Reactivity

The presence of both an azide and a nitrile group on the same molecule introduces an element of mutual electronic influence. The nitrile group, being strongly electron-withdrawing, reduces the electron density of the benzene ring. While the acetyl spacer largely isolates the azide from the ring's electronic system, a minor inductive effect might still be transmitted. However, this effect is generally considered negligible for azide cycloaddition reactivity, which is primarily governed by the properties of the azide itself and its reaction partner.

Conversely, the azidoacetyl group is considered a moderately deactivating, ortho-para directing substituent in the context of electrophilic aromatic substitution, although such reactions are disfavored due to the presence of the much stronger deactivating nitrile group. A more significant consideration is the chemical compatibility of the two groups. The azide is stable under the conditions typically required for nitrile hydrolysis or reduction, allowing for selective transformation of the nitrile group without affecting the azide. This orthogonality is synthetically valuable, enabling the azide to be reserved for a subsequent bioconjugation step after the nitrile has been modified. For instance, the nitrile could be reduced to an amine, which is then used to attach another molecule, before using the azide for a final SPAAC ligation.

Advanced Applications of 4 2 Azidoacetyl Benzonitrile in Chemical Biology and Bioconjugation Research

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes wikipedia.org. The azide (B81097) group, central to the functionality of 4-(2-Azidoacetyl)benzonitrile, is particularly well-suited for these applications because it is virtually nonexistent in most biological systems, metabolically stable, and does not engage in side reactions with the vast array of functional groups found in cells wikipedia.orgnews-medical.net. This allows for the precise and selective labeling of target molecules. The two primary bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition, often referred to as "click chemistry" nih.govnih.gov.

A chemical reporter is a non-native chemical handle that can be introduced into biomolecules through metabolic or protein engineering, allowing for their subsequent visualization and analysis wikipedia.org. This compound functions as a precursor or building block for such reporters. The azide group serves as the bioorthogonal handle.

These reporters are designed to be small to minimize any structural or functional perturbation of the biomolecule they are attached to, a significant advantage over larger tags like Green Fluorescent Protein (GFP) news-medical.net. The process typically involves two steps:

A substrate carrying the azide reporter is introduced into a cell or organism, where it is incorporated into a specific class of biomolecules (e.g., proteins, glycans) by the cell's own metabolic machinery wikipedia.orgwikipedia.org.

An exogenously supplied probe, which contains a complementary reactive group (such as a phosphine (B1218219) for Staudinger ligation or an alkyne for click chemistry), is then added. This probe reacts specifically with the azide reporter, covalently linking a tag (like a fluorophore or an affinity handle) to the target biomolecule wikipedia.orgwikipedia.org.

The azide group is an ideal chemical reporter due to its unique combination of stability, small size, and selective reactivity, making it a cornerstone of modern chemical biology research news-medical.net.

The azide handle provided by molecules like this compound enables the functionalization of a wide range of biomolecules for the creation of research probes nih.gov.

Proteins: Researchers can introduce azide-containing unnatural amino acids, such as p-Azido-L-phenylalanine (Azi), into the cellular machinery for protein synthesis nih.gov. This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), results in the incorporation of the azide reporter into newly synthesized proteins, which can then be selectively labeled nih.gov.

Glycans: The glycosylation process, which involves the attachment of sugar chains (glycans) to proteins and lipids, can be hijacked to install azide reporters nih.gov. Cells are fed unnatural sugars that have been modified to contain an azide group. These azide-sugars are metabolized and incorporated into glycan structures on the cell surface, providing specific targets for bioorthogonal labeling nih.gov.

Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA during replication or transcription, allowing for the specific labeling of newly synthesized nucleic acids nih.gov.

Once these biomolecules are tagged with an azide, they can be ligated to various probes for detection, purification, or functional studies.

A major strength of bioorthogonal chemistry is its ability to label biomolecules directly within their native environment—in situ—including in live cells and even whole organisms nih.govnih.gov. Metabolic labeling is a primary strategy for this purpose. By providing cells with metabolic precursors containing an azide group, researchers can tag entire classes of biomolecules as they are being synthesized nih.govnih.gov.

For example, feeding cells an azide-modified monosaccharide leads to the display of azide-functionalized glycans on the cell surface. A fluorescent probe with an alkyne group can then be added to the cell culture, which will react via click chemistry only with the azide-tagged glycans, allowing for their visualization in real-time on living cells nih.gov. This approach provides high spatiotemporal precision, enabling the study of dynamic processes like glycan trafficking or protein synthesis without disrupting the cellular context nih.gov.

Role in Probe Development for Cellular and Molecular Research

The azide group is a versatile chemical handle that facilitates the development of a diverse array of probes for cellular and molecular research. By attaching this compound or similar azide-containing moieties to different substrates, and then reacting them with complementary probes, scientists can investigate a multitude of biological questions. The modular nature of this two-step labeling approach allows for the creation of customized probes for specific applications nih.govresearchgate.net.

| Probe Type | Functional Group on Probe | Research Application | Description |

| Fluorescent Probes | Alkyne-Fluorophore | Imaging biomolecule localization and trafficking | An azide-tagged biomolecule is reacted with a fluorescent dye containing an alkyne, enabling its visualization by microscopy. This has been used to image lipids and proteins in live cells nih.gov. |

| Affinity Probes | Alkyne-Biotin | Identification and purification of biomolecules | Biotin is attached to the azide-tagged molecule via an alkyne linker. The strong biotin-streptavidin interaction is then used to isolate the biomolecule and any associated binding partners for analysis by mass spectrometry. |

| Photo-crosslinking Probes | Alkyne-Photoreactive Group | Mapping molecular interactions | A photoreactive group is conjugated to the target biomolecule. Upon light activation, it forms covalent bonds with nearby interacting molecules, which can then be identified. |

| Cleavable Linker Probes | Alkyne-Cleavable Linker-Tag | Reversible capture and release of biomolecules | A linker that can be broken by a specific chemical or enzymatic trigger is placed between the probe and the tag. This allows for the gentle release of captured proteins from affinity matrices, improving analysis researchgate.net. |

Applications of 4 2 Azidoacetyl Benzonitrile in Materials Science and Polymer Chemistry Research

Integration into Advanced Polymer Architectures

The azide (B81097) functionality of 4-(2-azidoacetyl)benzonitrile makes it a valuable building block for the synthesis of sophisticated polymer architectures. Through controlled polymerization techniques and "click chemistry" reactions, this compound can be precisely incorporated into various macromolecular structures, including block copolymers, dendrimers, and star polymers.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary method for integrating this compound into polymers. savvysciencepublisher.comnih.govugent.be This reaction allows for the efficient and specific ligation of the azide group with alkyne-functionalized polymers or monomers, leading to the formation of stable triazole linkages. This approach has been widely used to create well-defined block copolymers, where different polymer chains are covalently linked together.

Furthermore, the principles of click chemistry enable the use of this compound in the construction of more complex, non-linear architectures. For instance, it can be attached to the periphery of dendritic structures or used as a focal point for the synthesis of star-shaped polymers. nih.gov These highly branched architectures are of great interest for applications in areas such as drug delivery and nanotechnology. savvysciencepublisher.com

| Polymer Architecture | Synthetic Strategy | Key Features of this compound |

| Block Copolymers | Click Chemistry (CuAAC) with alkyne-terminated polymers. | Efficient and specific reaction of the azide group. |

| Dendrimers | Convergent or divergent synthesis approaches using click reactions. | Allows for precise placement of functional groups on the dendrimer periphery. |

| Star Polymers | Initiation from a multifunctional core or "grafting-to" methods. | Enables the formation of a defined number of polymer arms. |

Functionalization of Surfaces and Nanomaterials

The ability to modify the surfaces of materials at the molecular level is crucial for a wide range of technologies. This compound provides a versatile platform for the functionalization of various surfaces and nanomaterials, including metallic nanoparticles and polymer microspheres. researchgate.netnih.govmdpi.com

The azide group can be readily attached to surfaces that have been pre-functionalized with alkyne groups, again utilizing the highly efficient CuAAC reaction. researchgate.net This allows for the covalent attachment of the benzonitrile (B105546) moiety, which can impart specific properties to the surface, such as altered hydrophobicity, or serve as a handle for further chemical modifications.

In the realm of nanomaterials, surface functionalization is critical for improving stability, biocompatibility, and targeting capabilities. nih.gov By attaching this compound to the surface of nanoparticles, researchers can introduce new functionalities. For example, the nitrile group could be used to coordinate with metal ions or to participate in other chemical transformations. This surface modification can be crucial for applications in diagnostics, bioimaging, and targeted drug delivery. researchgate.netmdpi.com

Development of Hybrid Materials with Tailored Properties

Organic-inorganic hybrid materials combine the distinct properties of both organic and inorganic components to create new materials with enhanced or novel functionalities. mdpi.com this compound can play a key role in the synthesis of these materials by acting as a molecular bridge between the organic and inorganic phases. mdpi.comiaea.org

The azide group can be used to covalently link the molecule to an organic polymer matrix, while the benzonitrile group can interact with or be incorporated into an inorganic network, such as silica, through sol-gel processes or by coordination to metal centers. mdpi.comnih.govelsevierpure.com This covalent integration ensures a stable and well-defined interface between the two phases, which is essential for achieving the desired material properties.

The specific properties of the resulting hybrid material can be tailored by the choice of the polymer and the inorganic component, as well as by the concentration of this compound used. This approach allows for the development of materials with customized mechanical, optical, or electronic properties for a variety of applications.

Role as a Cross-linking or Polymerization Initiator Component

The reactive nature of the azide group in this compound also allows it to function as a component in cross-linking and polymerization initiation systems. sigmaaldrich.com Upon thermal or photochemical stimulation, the azide group can decompose to form a highly reactive nitrene intermediate. nih.govsemanticscholar.org

This nitrene species can then undergo a variety of reactions, including insertion into C-H bonds or addition to double bonds, leading to the formation of covalent cross-links between polymer chains. nih.govsemanticscholar.org This process is utilized to improve the mechanical properties, thermal stability, and solvent resistance of polymers. The use of light to initiate cross-linking (photocrosslinking) is particularly advantageous for applications such as the fabrication of microelectronics and photoresists, as it allows for spatial and temporal control of the cross-linking process. nih.govlight-am.comnih.govlight-am.com

Furthermore, derivatives of this compound can be designed to act as polymerization initiators. sigmaaldrich.com For example, the molecule could be modified to include a group that can be cleaved by light or heat to generate free radicals, which then initiate a polymerization chain reaction. rsc.orgcumbria.ac.uk The benzonitrile group would then be incorporated as a terminal or pendant group on the resulting polymer chains, providing a site for further functionalization.

| Application | Mechanism | Trigger | Resulting Property |

| Cross-linking | Formation of reactive nitrene intermediates from the azide group. nih.govsemanticscholar.org | Heat or UV light. nih.gov | Improved mechanical strength and solvent resistance. sigmaaldrich.com |

| Polymerization Initiation | Generation of radical species from a modified this compound structure. | Heat or light. sigmaaldrich.com | Formation of polymers with functional end-groups. |

Spectroscopic and Computational Approaches to Understanding Reactivity and Structure of 4 2 Azidoacetyl Benzonitrile

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic analysis is fundamental to tracking chemical reactions, identifying transient intermediates, and confirming the structure of final products. For a molecule with the diverse functionality of 4-(2-Azidoacetyl)benzonitrile, a combination of techniques is employed to gain a comprehensive understanding of its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. nih.gov In the context of this compound, ¹H, ¹³C, and ¹⁵N NMR are invaluable for elucidating reaction mechanisms. mdpi.comresearchcommons.org By monitoring changes in chemical shifts, coupling constants, and signal intensities over the course of a reaction, one can identify intermediates and final products, thereby piecing together the mechanistic puzzle. sapub.orged.ac.uk

For instance, in a Staudinger reduction of the azide (B81097) group, the disappearance of the characteristic signals for the α-carbon and adjacent protons to the azide, and the appearance of new signals corresponding to the resulting amine, can be tracked. ¹⁵N NMR, though less common, can directly probe the nitrogen atoms of the azide group, providing unambiguous evidence of its transformation. mdpi.com The analysis of ¹H NMR chemical shifts in different solvents can also provide insights into solvent-solute interactions. researchcommons.org Monitoring reactions by NMR allows for the postulation of key intermediates in complex cyclization or rearrangement processes. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 7.8 - 8.0 | Protons on the benzonitrile (B105546) ring, appearing as two doublets. |

| Methylene (B1212753) Protons (CH₂) | ¹H | ~4.5 | Protons on the carbon adjacent to the azide and carbonyl groups. |

| Carbonyl Carbon (C=O) | ¹³C | ~190 | Ketone carbonyl carbon. |

| Nitrile Carbon (C≡N) | ¹³C | ~118 | Cyano group carbon. |

| Aromatic Carbons | ¹³C | 110 - 140 | Carbons of the benzene (B151609) ring. |

| Methylene Carbon (CH₂) | ¹³C | ~55 | Carbon adjacent to the azide group. |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of molecules by measuring their mass-to-charge ratio with very high accuracy. nih.gov This technique is critical for confirming the identity of reaction products and intermediates, especially when they are formed in complex mixtures or in low yields. nih.gov

In the study of this compound reactions, HRMS can verify the successful synthesis of the starting material by matching its experimental mass to the theoretical mass (C₉H₆N₄O, Exact Mass: 186.0542). During a reaction, such as an azide-alkyne cycloaddition, HRMS can identify the mass of the resulting triazole product, confirming that the desired transformation has occurred. It is also instrumental in identifying unexpected side products, providing crucial data for reaction optimization and mechanistic pathway analysis. researchgate.netnih.gov

Table 2: HRMS Data for this compound and a Potential Reaction Product

| Compound | Formula | Theoretical Exact Mass (m/z) | Analysis Purpose |

| This compound | C₉H₆N₄O | 186.0542 | Starting material confirmation. |

| 4-(2-Aminoacetyl)benzonitrile | C₉H₈N₂O | 160.0637 | Product of azide reduction (loss of N₂). |

| Triazole Product (with Phenylacetylene) | C₁₇H₁₂N₄O | 288.1011 | Product of [3+2] cycloaddition. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for monitoring chemical reactions by observing the vibrations of chemical bonds. irdg.org Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an ideal tool for tracking the disappearance of reactants and the appearance of products. vscht.cz

For this compound, several functional groups have distinct and strong IR absorptions. The azide (N₃) asymmetric stretch provides a sharp, intense peak typically found in the 2100-2125 cm⁻¹ region. researchgate.netnih.govacs.org The nitrile (C≡N) group of the benzonitrile absorbs around 2225-2230 cm⁻¹, and the carbonyl (C=O) of the ketone has a strong absorption around 1680-1700 cm⁻¹. irdg.orgresearchgate.netresearchgate.net By monitoring the intensity of the azide peak, for example, one can easily follow its conversion into an amine or a triazole, where this characteristic peak will disappear entirely. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2125 | Strong, Sharp |

| Nitrile (-C≡N) | Stretch | 2225 - 2230 | Medium to Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

Computational Chemistry for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com DFT calculations can determine various properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. nih.govmdpi.com

The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity. acs.org A smaller gap suggests the molecule is more polarizable and reactive. DFT can be used to model the transition states of reactions involving the azide group, such as 1,3-dipolar cycloadditions, predicting the activation energy barriers and thus the feasibility and regioselectivity of the reaction. nih.govnih.gov These calculations help rationalize experimental observations and predict the behavior of the molecule under various conditions. ekb.eg

Table 4: Representative DFT-Calculated Properties for an Aryl Azide Ketone

| Property | Calculated Value | Significance |

| HOMO Energy | -7.0 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.5 eV | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule. |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase. mdpi.com For this compound, MD simulations can be used to study its conformational preferences and interactions with solvent molecules. mdpi.com

Understanding how the solvent organizes around the molecule can provide crucial insights into how solvation affects reaction rates and pathways. mdpi.com For example, MD simulations can explore the accessibility of the azide group to a reaction partner in different solvents, helping to explain solvent-dependent reactivity. By simulating the system at different temperatures, one can also gain insights into the thermal stability of the molecule and the initial steps of its decomposition. researchgate.net This computational approach bridges the gap between static quantum chemical calculations and the dynamic reality of chemical reactions in solution. wikipedia.org

Table 5: Typical Parameters for an MD Simulation of an Organic Molecule in Solution

| Parameter | Example Setting | Purpose |

| Force Field | OPLS4, AMBER | Defines the potential energy function for interatomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates the system at a defined temperature. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

Hammett and Kinetic Studies for Structure-Reactivity Correlations in Benzonitrile Derivatives

The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. Among the most powerful tools in this domain are kinetic studies and linear free-energy relationships, such as the Hammett equation. These approaches are invaluable for quantitatively assessing the electronic effects of substituents on a reaction center. For benzonitrile derivatives, these studies can elucidate the mechanisms of reactions and predict the reactivity of new compounds like this compound.

The Hammett equation is a cornerstone of these analyses, expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted benzonitrile.

k₀ is the rate constant for the reaction of the unsubstituted benzonitrile.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent in a specific position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups. wikipedia.orgcambridge.org

Detailed Research Findings: Acid Hydrolysis of p-Substituted Benzonitriles

A key reaction for exploring structure-reactivity relationships in benzonitriles is their acid-catalyzed hydrolysis to the corresponding benzamides. Detailed kinetic studies on a series of para-substituted benzonitriles in sulfuric acid solutions reveal significant insights into the reaction mechanism and the influence of substituents. znaturforsch.com The reactivity of these compounds, including the close analog 4-acetylbenzonitrile, is highly dependent on the concentration of the acid, which in turn alters the reaction mechanism and the sensitivity to substituent effects (the ρ value).

In highly concentrated sulfuric acid (e.g., 18.2 M), the reaction is accelerated by electron-withdrawing substituents. znaturforsch.com This results in a positive reaction constant (ρ), indicating that the rate-determining step involves the nucleophilic attack of a water or bisulfate molecule on the protonated nitrile carbon. Electron-withdrawing groups enhance the electrophilicity of this carbon atom, thus stabilizing the transition state and increasing the reaction rate.

Conversely, in less concentrated acid (e.g., 10.0 M), the trend is reversed. The reaction is accelerated by electron-donating groups, resulting in a negative ρ value. znaturforsch.com This suggests a change in the rate-determining step to the initial protonation of the nitrile nitrogen. Electron-donating groups increase the basicity of the nitrogen atom, facilitating this initial protonation step. znaturforsch.com

The observed pseudo-first-order rate constants (k_obs) for the hydrolysis of various p-substituted benzonitriles in different concentrations of sulfuric acid at 25°C are presented below.

Table 1: Observed Rate Constants (k_obs x 10⁶ s⁻¹) for the Hydrolysis of p-Substituted Benzonitriles in 18.2 M H₂SO₄ at 25.0°C

| Substituent (p-X) | k_obs (x 10⁶ s⁻¹) |

| -OCH₃ | 2.5 |

| -CH₃ | 4.3 |

| -H | 6.0 |

| -F | 14.8 |

| -Cl | 15.6 |

| -Br | 16.7 |

| -I | 18.2 |

| -COCH₃ | 26.0 |

| -CF₃ | 34.0 |

| -NO₂ | 42.0 |

Data sourced from a study on the hydrolysis of p-substituted benzonitriles. znaturforsch.com

Table 2: Observed Rate Constants (k_obs x 10⁶ s⁻¹) for the Hydrolysis of p-Substituted Benzonitriles in 10.0 M H₂SO₄ at 25.0°C

| Substituent (p-X) | k_obs (x 10⁶ s⁻¹) |

| -CF₃ | 0.04 |

| -NO₂ | 0.05 |

| -COCH₃ | 0.07 |

| -I | 0.15 |

| -Br | 0.16 |

| -Cl | 0.17 |

| -F | 0.20 |

| -H | 0.25 |

| -CH₃ | 0.60 |

| -OCH₃ | 1.10 |

Data sourced from a study on the hydrolysis of p-substituted benzonitriles. znaturforsch.com

From these data, a Hammett plot can be constructed by plotting log(k_obs) against the known Hammett substituent constants (σ_p). The analysis for the reaction in 18.2 M sulfuric acid yields a positive ρ value, confirming that the hydrolysis is accelerated by electron-withdrawing groups like the acetyl (-COCH₃), trifluoromethyl (-CF₃), and nitro (-NO₂) groups. znaturforsch.com

For the target compound, This compound , no specific kinetic studies or Hammett analysis were found in the surveyed literature. However, its structure allows for informed predictions. The 4-(2-azidoacetyl) group, -COCH₂N₃, is structurally similar to the 4-acetyl group (-COCH₃). The acetyl group is known to be electron-withdrawing with a positive Hammett constant (σ_p = +0.50). The presence of the electronegative azide moiety attached to the acetyl group is expected to further enhance its electron-withdrawing inductive effect. Therefore, the 4-(2-azidoacetyl) substituent is predicted to be a strong electron-withdrawing group, likely with a σ_p value greater than that of the acetyl group.

Based on the kinetic data from related benzonitrile derivatives, it can be inferred that in a reaction mechanism where negative charge develops in the transition state (positive ρ), such as hydrolysis in concentrated acid, this compound would be expected to react faster than both unsubstituted benzonitrile and 4-acetylbenzonitrile.

Future Perspectives and Emerging Research Directions for 4 2 Azidoacetyl Benzonitrile

Innovations in Synthesis and Derivatization Methodologies

The future development of applications for 4-(2-Azidoacetyl)benzonitrile is intrinsically linked to the innovation in its synthesis and the methods used to create its derivatives.

Standard synthesis of this compound typically involves a two-step process: the formation of a haloacetylated precursor, followed by nucleophilic substitution with an azide (B81097) salt. For instance, the synthesis of an azidoacetyl group often proceeds by first reacting a molecule with chloroacetyl chloride, followed by a reaction with sodium azide. researchgate.net However, future research will likely focus on more efficient, safer, and environmentally benign synthetic routes. Innovations may include the development of novel catalytic systems for direct C-H azidation or the use of microfluidic reactors to control reaction conditions precisely and minimize the handling of potentially hazardous azide intermediates. Recently, novel methods for synthesizing azide compounds using Grignard reactions with protected azido (B1232118) groups have been developed, which could be adapted for this specific molecule, allowing for a broader range of derivatives. eurekalert.org

Derivatization of this compound can occur at several points on the molecule, a feature that will be heavily exploited in future research. The azide group is the most prominent handle for derivatization via "click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages. pcbiochemres.com Beyond this, derivatization strategies could target the benzonitrile (B105546) group or the aromatic ring itself. General derivatization techniques, such as acylation, alkylation, and silylation, could be employed to modify the molecule's properties. gcms.czpsu.edu The development of specialized derivatization reagents will enable the fine-tuning of solubility, reactivity, and spectroscopic characteristics for specific applications. greyhoundchrom.comnih.govresearchgate.net

| Reagent Class | Functional Group Targeted | Potential Modification of this compound |

| Strained Alkynes (e.g., DBCO, BCN) | Azide | Formation of triazoles for bioconjugation (SPAAC) |

| Phosphines | Azide | Staudinger ligation for amide bond formation |

| Perfluoroacylimidazoles | Aromatic Ring (via substitution) | Introduction of fluorine for altered electronic properties |

| Alkylating Agents (e.g., PFBBr) | Aromatic Ring / Ketone | Attachment of functional groups, modification of solubility |

Expanding Bioorthogonal Applications Beyond Current Paradigms

The azide group makes this compound a prime candidate for bioorthogonal chemistry, which allows for chemical reactions to be performed in living systems without interfering with native biological processes. reading.ac.uk While azide-based reactions like SPAAC are well-established for labeling and imaging biomolecules, future applications will move beyond simple tagging. pcbiochemres.comnih.goveurjchem.com

The unique presence of the benzonitrile group offers a key advantage. This group possesses a distinct infrared (IR) stretching frequency that is sensitive to its local environment. This opens the door to using this compound as a dual-function probe. After the azide "clicks" onto a biological target (like a protein or glycan), the nitrile group can act as a site-specific vibrational reporter. frontiersin.org This could allow researchers to study subtle changes in the local environment of a biomolecule in real-time within a living cell, providing insights into protein folding, drug binding, or enzymatic activity.

Furthermore, research is expanding into more complex bioorthogonal strategies. This includes the development of "cleavable" linkers that are incorporated via the azide, allowing for the controlled release of drugs or probes. For example, prodrugs could be attached to a biomolecule using this compound and then released at a specific site or time. reading.ac.uk Another emerging area is the use of bioorthogonal chemistry to assemble molecular machinery in situ, where this compound could serve as a linchpin to connect different functional components within a cell. nih.gov

| Bioorthogonal Reaction | Key Features | Future Application for this compound |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, fast kinetics, highly selective. pcbiochemres.com | Site-specific labeling with combined imaging/spectroscopic probes. |

| Staudinger Ligation | Forms a stable amide bond; phosphine (B1218219) reagents can be tailored. pcbiochemres.com | Creating stable protein-probe conjugates; assembling synthetic protein complexes. |

| Tetrazine Ligation (Inverse Electron-Demand Diels-Alder) | Extremely fast kinetics; releases N₂ gas. pcbiochemres.com | Rapid capture of targets in vivo; development of activatable probes. |

Novel Applications in Catalysis and Sensing Technologies

The structural features of this compound suggest significant potential in catalysis and the development of novel sensors. While benzonitrile and its derivatives are already used in the industrial synthesis of various chemicals, medcraveonline.com the focus here is on using the molecule itself as a functional component.

In catalysis, the azide group can be used to immobilize the molecule onto a solid support, such as a nanoparticle or a polymer bead, that has been functionalized with a strained alkyne. researchgate.netmdpi.com This would create a surface decorated with benzonitrile moieties. These nitrile groups, or catalysts attached to the aromatic ring, could then participate in or influence catalytic reactions in a confined and recoverable manner. Research into fabricating transition metal oxide clusters within porous materials for catalysis highlights the drive to create structured catalytic environments, a concept to which functionalized surfaces using this molecule could contribute. medcraveonline.com

The most promising future application lies in sensing technologies. The benzonitrile group is an excellent spectroscopic probe. researchgate.net Its C≡N bond has a sharp, intense absorption band in the infrared spectrum, located in a region that is relatively free from interference from biological molecules. frontiersin.org This makes it an ideal vibrational reporter. A sensor could be designed where this compound is "clicked" onto a recognition element (e.g., an antibody or aptamer). Binding of the target analyte to the recognition element would change the local environment of the benzonitrile group, causing a detectable shift in its IR frequency. Additionally, benzonitrile derivatives have been successfully designed as ratiometric fluorescent sensors for ions like fluoride, demonstrating the versatility of the benzonitrile scaffold in sensor design. nih.gov Supramolecular macrocycles have also been shown to precisely recognize benzonitrile derivatives, opening a path toward highly specific host-guest sensor systems. nih.gov

Interdisciplinary Research with Advanced Materials and Chemical Biology

The convergence of materials science and chemical biology offers a fertile ground for future research involving this compound. Its bifunctional nature makes it an ideal bridge between these two fields.

In advanced materials, the azide group provides a powerful tool for covalent surface modification. Nanoparticles (e.g., gold, silica, iron oxide) functionalized with this molecule could be used for targeted drug delivery, where the benzonitrile group might aid in drug loading or provide a spectroscopic handle for tracking. researchgate.netmdpi.com It could also be used as a monomer or cross-linker in the synthesis of "smart" polymers and hydrogels. These materials could be designed to respond to biological stimuli, with the azide groups allowing for the incorporation of bioactive peptides or drugs and the nitrile groups serving as internal reporters on the material's state.

In chemical biology, the ability to introduce specific chemical functionalities into proteins and other biomolecules is paramount. nih.gov this compound can be used to introduce a unique spectroscopic tag (the nitrile) at a specific location via metabolic engineering or chemical modification of proteins. nih.gov For example, an unnatural amino acid containing an azide could be incorporated into a protein, followed by reaction with an alkyne-derivatized this compound, though a more direct route would be to incorporate an alkyne-containing amino acid and react it with the azide of this compound itself. This would equip the protein with a built-in sensor to monitor its local environment using techniques like vibrational spectroscopy, providing data that is complementary to more traditional methods like NMR or fluorescence. researchgate.netnih.gov This synergy between materials, synthesis, and biology will undoubtedly drive the discovery of novel diagnostics and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Azidoacetyl)benzonitrile, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with 4-(2-bromoacetyl)benzonitrile as a precursor. Bromo substitution can be achieved via alkylation using bromoacetyl chloride under Friedel-Crafts conditions .

- Step 2 : Replace the bromine atom with an azide group using sodium azide (NaN₃). Evidence suggests using polar aprotic solvents (e.g., DMSO) for higher yields, though aqueous methanol (83% yield) is viable for lab-scale synthesis .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify the azidoacetyl group (δ ~3.5 ppm for CH₂ adjacent to N₃) and benzonitrile aromatic protons (δ ~7.5-8.0 ppm) .

- X-ray Crystallography : For crystalline derivatives, analyze dihedral angles between aromatic rings (e.g., 46.41° in related compounds) to confirm steric effects .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 277 [M+1] in analogous compounds) .

Advanced Research Questions

Q. What strategies address contradictory data in azide substitution reactions (e.g., solvent effects on yield)?

- Contradiction Analysis :

- Issue : reports 83% yield using aqueous methanol, while other protocols prefer DMSO.

- Resolution : Test solvent polarity and azide solubility. Polar solvents stabilize intermediates, but methanol may reduce side reactions. Use kinetic studies (e.g., in situ IR) to track NaN₃ reactivity .

Q. How does the azido group in this compound influence its photophysical properties?

- Mechanistic Insight :

- The azidoacetyl group can participate in intramolecular charge-transfer (ICT) states, altering fluorescence. Solvatochromic shifts in UV-Vis spectra (e.g., λmax changes in DMSO vs. hexane) indicate ICT efficiency .

- Time-resolved fluorescence spectroscopy quantifies radiative () and non-radiative () decay rates. For example, decreases in viscous solvents due to restricted rotation .

Q. What computational methods predict the reactivity of this compound in click chemistry?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess azide-alkyne cycloaddition transition states. Calculate activation energies (ΔG‡) for strain-promoted vs. copper-catalyzed reactions .

- MD Simulations : Model solvent effects on reaction kinetics. For example, DMSO stabilizes Cu(I) intermediates in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .

Methodological Challenges & Solutions

Q. How to mitigate hazards associated with handling azide-containing compounds?

- Safety Protocols :

- Engineering Controls : Use fume hoods with ≥100 fpm airflow to prevent inhalation of NaN₃ dust .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid metal spatulas to prevent explosive azide salts .

- Waste Disposal : Quench excess azides with NaNO₂/HCl before neutralization .

Q. What are the limitations of spectroscopic techniques in characterizing azide degradation products?

- Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.